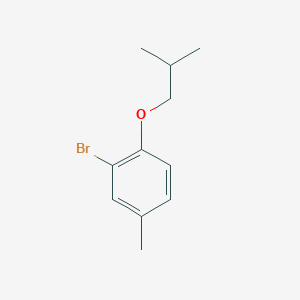
2-Bromo-1-isobutoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-isobutoxy-4-methylbenzene is an organic compound with the molecular formula C11H15BrO. It has an average mass of 243.140 Da and a monoisotopic mass of 242.030624 Da .
Molecular Structure Analysis
The InChI code for 2-Bromo-1-isobutoxy-4-methylbenzene is 1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Thermochemistry and Physical Properties
Research in thermochemistry has explored the properties of bromo- and iodo-substituted methylbenzenes, focusing on vapor pressures, vaporization, fusion, sublimation enthalpies, and gas-phase enthalpies of formation. These studies provide foundational knowledge for understanding the behavior of halogen-substituted methylbenzenes in various conditions, which is crucial for their application in material science and chemical engineering (Verevkin et al., 2015).
Organic Synthesis
In organic synthesis, "2-Bromo-1-isobutoxy-4-methylbenzene" could serve as an intermediate or reactant. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration demonstrates the utility of brominated benzene derivatives in creating compounds for medicinal, pharmaceutical, and material applications (Jiaming Xuan et al., 2010).
Polymer Science
In polymer science, alkoxybenzenes, similar in structure to "2-Bromo-1-isobutoxy-4-methylbenzene," have been used to end-quench TiCl4-catalyzed quasiliving polymerizations. This process allows for direct chain end functionalization, indicating potential applications in the design and synthesis of functionalized polymers for various industrial applications (Morgan et al., 2010).
Materials Science
In materials science, brominated aromatic compounds have been studied for their applications in improving the electron transfer process in polymer solar cells. For example, the addition of a brominated compound to a polymer solar cell's active layer significantly improved the device's performance by enhancing excitonic dissociation at the donor-acceptor interface, demonstrating the potential of such compounds in solar energy conversion technologies (Fu et al., 2015).
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-1-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHDBWCXOLXDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-isobutoxy-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

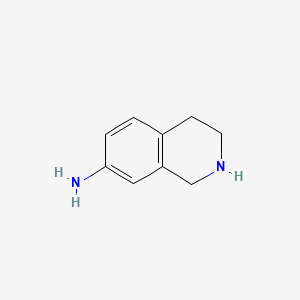
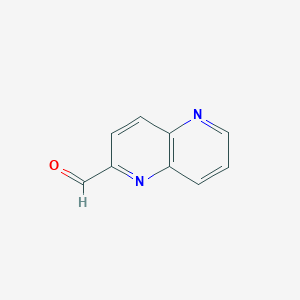
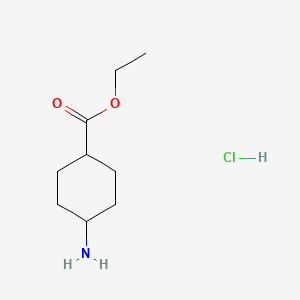
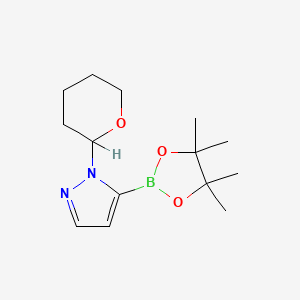
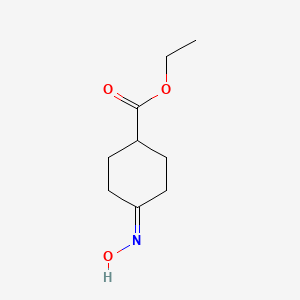
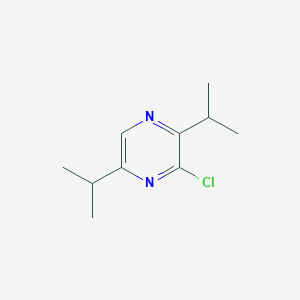
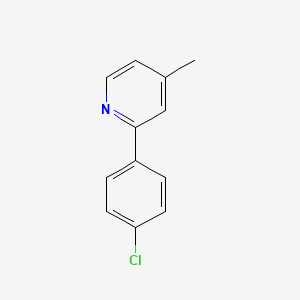
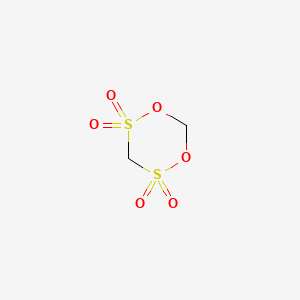
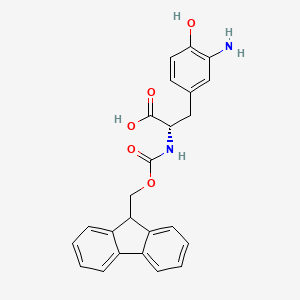
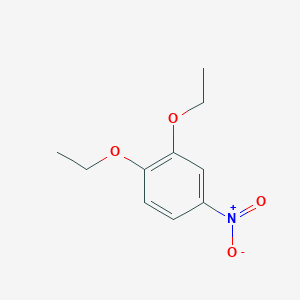

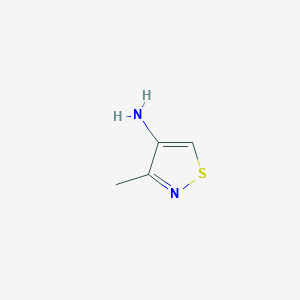
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)
![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)